3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
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Overview
Description
3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, also known as MNACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNACB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Moreover, 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been reported to have anti-viral activity against the Zika virus, indicating its potential as an anti-viral agent.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not yet fully understood. However, studies suggest that 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Additionally, 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been reported to exhibit several biochemical and physiological effects. Studies have shown that 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide can induce oxidative stress in cancer cells, leading to cell death. 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. Moreover, 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has some limitations, including its poor solubility in water, which can make it difficult to administer in animal studies. Moreover, 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully known.
Future Directions
For 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide research include investigating its safety and efficacy in clinical trials, studying its mechanism of action in more detail, and exploring its potential as an anti-viral agent.
Synthesis Methods
3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 3-nitrobenzoyl isothiocyanate with 3-amino-4-methoxybenzohydrazide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 3-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide in high yield and purity.
properties
IUPAC Name |
3-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-7-2-4-10(8-13)14(19)17-15(23)16-11-5-3-6-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCIKHUBMDUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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